molecular formula C5H6Br2ClNS B6191557 1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride CAS No. 2680531-24-0

1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride

Cat. No. B6191557
CAS RN: 2680531-24-0
M. Wt: 307.4
InChI Key:
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Description

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride (1-DBTMA·HCl) is an organic compound that is used in a variety of scientific research applications. It is a white, odorless, and crystalline solid with a molecular weight of 312.49 g/mol. 1-DBTMA·HCl is highly soluble in water and is commonly used as a reagent or a catalyst in organic synthesis. It is also used as a starting material in the synthesis of various heterocyclic compounds.

Scientific Research Applications

1-DBTMA·HCl is used in a variety of scientific research applications. It is used as a reagent or a catalyst in organic synthesis, as a starting material in the synthesis of various heterocyclic compounds, and as a ligand in coordination chemistry. It is also used in the synthesis of polymers, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-DBTMA·HCl is not fully understood. However, it is believed to act as an electron-rich ligand in coordination chemistry, forming strong bonds with metal ions. It is also believed to act as a catalyst in organic synthesis, promoting the formation of covalent bonds between different molecules.
Biochemical and Physiological Effects
1-DBTMA·HCl has not been tested for its biochemical and physiological effects in humans or animals. Therefore, it is not known whether it has any adverse effects on the body.

Advantages and Limitations for Lab Experiments

1-DBTMA·HCl has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. It is also relatively stable and has a relatively low toxicity, making it safe to handle. Furthermore, it is relatively inexpensive and easy to obtain.
The main limitation of 1-DBTMA·HCl is that it is not widely used in scientific research. Therefore, it is not as well-studied as other compounds, and there is limited information available about its mechanism of action and potential biochemical and physiological effects.

Future Directions

Future research should focus on further exploring the mechanism of action of 1-DBTMA·HCl and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in organic synthesis and coordination chemistry. Finally, further research should be conducted to explore its potential applications in the synthesis of polymers, dyes, and pharmaceuticals.

Synthesis Methods

1-DBTMA·HCl can be synthesized using an acid-catalyzed reaction between 3,5-dibromothiophen-2-amine and hydrochloric acid. The reaction is conducted in a polar solvent such as ethanol or acetonitrile. The reaction proceeds in two steps: first, the amine is protonated to form the ammonium salt, and then the salt undergoes a nucleophilic substitution with the chloride ion. The reaction is typically conducted at room temperature for several hours and yields 1-DBTMA·HCl as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride involves the reaction of 3,5-dibromothiophene-2-carbaldehyde with methylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3,5-dibromothiophene-2-carbaldehyde", "methylamine", "reducing agent", "solvent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3,5-dibromothiophene-2-carbaldehyde in a suitable solvent.", "Step 2: Add methylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Reduce the resulting imine to the amine using a suitable reducing agent.", "Step 4: Quench the reaction with hydrochloric acid to yield 1-(3,5-dibromothiophen-2-yl)methanamine hydrochloride.", "Step 5: Isolate and purify the product using standard techniques." ] }

CAS RN

2680531-24-0

Molecular Formula

C5H6Br2ClNS

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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